Cas no 1804202-59-2 (Methyl 4-bromo-2-(3-oxopropyl)benzoate)

Methyl 4-bromo-2-(3-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-bromo-2-(3-oxopropyl)benzoate
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- インチ: 1S/C11H11BrO3/c1-15-11(14)10-5-4-9(12)7-8(10)3-2-6-13/h4-7H,2-3H2,1H3
- InChIKey: NGPSZJGXLMWAGY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(=O)OC)=C(C=1)CCC=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.4
Methyl 4-bromo-2-(3-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013941-250mg |
Methyl 4-bromo-2-(3-oxopropyl)benzoate |
1804202-59-2 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015013941-1g |
Methyl 4-bromo-2-(3-oxopropyl)benzoate |
1804202-59-2 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015013941-500mg |
Methyl 4-bromo-2-(3-oxopropyl)benzoate |
1804202-59-2 | 97% | 500mg |
782.40 USD | 2021-06-21 |
Methyl 4-bromo-2-(3-oxopropyl)benzoate 関連文献
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
Methyl 4-bromo-2-(3-oxopropyl)benzoateに関する追加情報
Methyl 4-bromo-2-(3-oxopropyl)benzoate (CAS No. 1804202-59-2): An Overview of Its Synthesis, Properties, and Applications
Methyl 4-bromo-2-(3-oxopropyl)benzoate (CAS No. 1804202-59-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a brominated aromatic ring and a ketone functional group. These properties make it an attractive intermediate for various chemical transformations and a valuable building block in the synthesis of more complex molecules.
The synthesis of methyl 4-bromo-2-(3-oxopropyl)benzoate typically involves a multi-step process. One common approach is to start with 4-bromo-2-methylbenzoic acid, which can be readily obtained from commercially available starting materials. The carboxylic acid is then esterified to form the methyl ester, followed by the introduction of the ketone functionality through a suitable alkylation or condensation reaction. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these transformations, making the synthesis more accessible and cost-effective.
In terms of its physical and chemical properties, methyl 4-bromo-2-(3-oxopropyl)benzoate is a solid at room temperature with a melting point typically ranging from 60 to 70°C. It is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). The compound exhibits good stability under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.
The reactivity of methyl 4-bromo-2-(3-oxopropyl)benzoate is primarily centered around its bromine atom and ketone group. The bromine atom can undergo various substitution reactions, including nucleophilic aromatic substitution (SNAr) and coupling reactions such as Suzuki-Miyaura cross-coupling. The ketone group can participate in a wide range of reactions, including Grignard addition, Wittig olefination, and Michael addition. These reactivities make the compound an excellent starting material for the synthesis of diverse functionalized molecules.
In the realm of medicinal chemistry, methyl 4-bromo-2-(3-oxopropyl)benzoate has shown promise as an intermediate in the development of novel pharmaceuticals. Recent studies have explored its potential as a scaffold for designing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, researchers at the University of California have reported the synthesis of several derivatives of this compound that exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Moreover, the unique electronic properties of methyl 4-bromo-2-(3-oxopropyl)benzoate make it an interesting candidate for applications in materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymers with tunable properties for use in electronic devices and sensors. A study published in the Journal of Polymer Science demonstrated that copolymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.
In conclusion, methyl 4-bromo-2-(3-oxopropyl)benzoate (CAS No. 1804202-59-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity profile make it an invaluable tool for researchers seeking to develop new molecules with specific functionalities. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in various scientific fields.
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